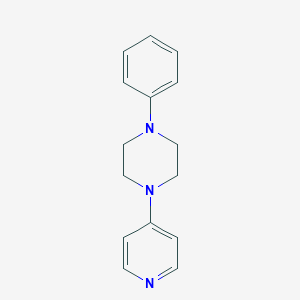

1-Phenyl-4-(4-pyridinyl)piperazine

Description

Properties

IUPAC Name |

1-phenyl-4-pyridin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-2-4-14(5-3-1)17-10-12-18(13-11-17)15-6-8-16-9-7-15/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUVRPYITOXIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163064 | |

| Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14549-61-2 | |

| Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 4-phenyl-1-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Phenyl-4-(4-pyridinyl)piperazine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-4-(4-pyridinyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from closely related phenylpiperazine and pyridinylpiperazine analogs to provide a broader context for its potential properties and applications.

Chemical Identity and Properties

This compound is a disubstituted piperazine with a phenyl group at the 1-position and a pyridinyl group at the 4-position. Its chemical structure combines the pharmacophores of both arylpiperazines and pyridinylpiperazines, suggesting potential activity at various central nervous system targets.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value for this compound | Analog Data |

| CAS Number | 14549-61-2 | - |

| Molecular Formula | C₁₅H₁₇N₃ | - |

| Molecular Weight | 239.32 g/mol | - |

| Appearance | Solid (predicted) | 1-(4-Pyridyl)piperazine: White to off-white crystalline powder[1] |

| Melting Point | Data not available | 1-(4-Pyridyl)piperazine: 136-145 °C[1] |

| Boiling Point | Data not available | 1-Phenylpiperazine: 287.2 °C at 760 mmHg |

| Solubility | Data not available | 1-(4-Pyridyl)piperazine: Soluble in water[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the formation of N-aryl and N-heteroaryl piperazines. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination.

Proposed Synthesis Workflow

A plausible synthetic route involves the cross-coupling of 1-phenylpiperazine with a suitable 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine.

Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adapted for the synthesis of arylpiperazines and would require optimization for the specific synthesis of this compound.[3]

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃), a phosphine ligand (e.g., 2-4 mol% BINAP), and a base (e.g., 1.4 equivalents of NaOtBu).

-

Addition of Reactants: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add 1-phenylpiperazine (1.2 equivalents) and 4-chloropyridine (1.0 equivalent) dissolved in an anhydrous solvent such as toluene or dioxane.

-

Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Pharmacological Profile

While specific pharmacological data for this compound is not extensively documented, the phenylpiperazine and pyridinylpiperazine moieties are well-known pharmacophores that interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors.[4][5]

Table 2: Potential Pharmacological Targets and Activities of Arylpiperazine Derivatives

| Receptor Family | Specific Target(s) | Potential Activity | Reference Compound(s) |

| Dopamine | D₂, D₃ | Antagonist / Partial Agonist | Aripiprazole, Cariprazine |

| Serotonin | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇ | Agonist / Antagonist | Buspirone, Trazodone |

| Adrenergic | α₁, α₂ | Antagonist | Prazosin |

The combination of a phenyl and a pyridinyl moiety on the piperazine core suggests that this compound could exhibit a multi-target receptor binding profile, a characteristic often sought in the development of atypical antipsychotics and antidepressants.

Potential Mechanism of Action

Many phenylpiperazine derivatives exert their effects by modulating monoaminergic neurotransmission. They can act as antagonists or partial agonists at postsynaptic dopamine D₂ and serotonin 5-HT₂ₐ receptors, and as partial agonists at presynaptic and postsynaptic 5-HT₁ₐ receptors. This modulation can lead to a "stabilization" of dopaminergic and serotonergic signaling, which is beneficial in conditions like schizophrenia and mood disorders.

Caption: Generalized interaction of arylpiperazine compounds with key dopamine and serotonin receptors.

Potential Applications in Drug Discovery

Given the structural motifs present in this compound, it represents a valuable scaffold for the development of novel therapeutics targeting central nervous system disorders. Its potential applications could include:

-

Atypical Antipsychotics: A combined D₂ and 5-HT₁ₐ/5-HT₂ₐ receptor profile is a hallmark of many atypical antipsychotics used in the treatment of schizophrenia.

-

Antidepressants and Anxiolytics: The interaction with serotonergic receptors, particularly 5-HT₁ₐ, is a key mechanism for many antidepressant and anxiolytic drugs.[6]

-

Neurological Disorders: Phenylpiperazine derivatives have been investigated for a range of other neurological conditions, including Parkinson's disease and Huntington's disease, due to their ability to modulate dopaminergic tone.

Further research, including in vitro receptor binding assays and in vivo behavioral studies, is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(4-Pyridyl)piperazine | 1008-91-9 [amp.chemicalbook.com]

- 3. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 4. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

1-Phenyl-4-(4-pyridinyl)piperazine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and weight of 1-Phenyl-4-(4-pyridinyl)piperazine, a compound of interest in pharmaceutical research and development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a phenyl group and a pyridinyl group attached to a central piperazine ring. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇N₃ | [1][2] |

| Molecular Weight | 239.32 g/mol | [1][2] |

| Canonical SMILES | c1ccc(cc1)N1CCN(CC1)c2ccncc2 | |

| CAS Number | 14549-61-2 | [1] |

Structural Visualization

The two-dimensional structure of this compound is depicted below. This visualization aids in understanding the spatial arrangement of the atoms and functional groups within the molecule.

Experimental Protocols

Synthesis

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with a piperazine.

General Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a nitrogen-purged glovebox or Schlenk line, a reaction vessel is charged with 1-phenylpiperazine, 4-chloropyridine (or a related electrophile), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

-

Solvent: Anhydrous toluene or dioxane is typically used as the solvent.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is then dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Another potential synthetic route involves the reaction of bis(2-chloroethyl)amine with 4-aminopyridine to form the piperazine ring, followed by N-arylation with a suitable phenylating agent.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl and pyridinyl rings, as well as the methylene protons of the piperazine ring. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the piperazine ring.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): This technique would provide the molecular weight of the compound and characteristic fragmentation patterns that can aid in structural elucidation.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecule, further confirming its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be employed to determine the purity of the synthesized compound and to identify any potential impurities. The retention time in the gas chromatogram and the mass spectrum of the eluted peak would be compared to a reference standard if available.

Logical Relationship of Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation.

References

An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-Phenyl-4-(4-pyridinyl)piperazine, a compound of interest in medicinal chemistry and drug development. The guide details the synthesis of key precursors and outlines the primary coupling methods for the final product, supported by experimental protocols and characterization data.

Introduction

This compound is a disubstituted piperazine derivative that serves as a valuable scaffold in the design of pharmacologically active molecules. Its structural motif is found in compounds targeting a range of biological receptors. This guide focuses on the practical synthesis of this target molecule from readily available starting materials, providing detailed methodologies and quantitative data to aid researchers in its preparation and characterization.

Retrosynthetic Analysis

The synthesis of this compound can be approached through two primary retrosynthetic disconnections of the C-N bonds of the piperazine ring. This leads to two convergent synthetic strategies, each relying on the formation of a key intermediate followed by a final coupling step.

-

Strategy A: This approach involves the synthesis of 1-phenylpiperazine followed by its coupling with a 4-halopyridine.

-

Strategy B: This strategy focuses on the initial synthesis of 1-(4-pyridinyl)piperazine, which is then coupled with a phenyl halide.

This guide will detail the experimental protocols for both the synthesis of the precursors and the final coupling reactions.

Synthesis of Precursors

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.

Synthesis of 1-Phenylpiperazine

1-Phenylpiperazine is a common precursor and can be synthesized from aniline and bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol:

A mixture of aniline (1.0 mol) and bis(2-chloroethyl)amine hydrochloride (1.2 mol) is heated at a temperature of 150-160 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and treated with a strong base, such as a concentrated sodium hydroxide solution, to neutralize the hydrochloride salt and deprotonate the aniline. The resulting free base is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 1-phenylpiperazine.

| Parameter | Value | Reference |

| Reactants | Aniline, bis(2-chloroethyl)amine hydrochloride | [1] |

| Solvent | Diethylene glycol monomethyl ether or neat | [1] |

| Temperature | 150-160 °C | [1] |

| Reaction Time | 10 hours | [1] |

| Yield | ~70-80% | [1] |

Synthesis of 1-(4-Pyridinyl)piperazine

This precursor can be synthesized via a nucleophilic aromatic substitution reaction between piperazine and a 4-halopyridine, such as 4-chloropyridine.

Experimental Protocol:

An excess of piperazine (e.g., 5-10 equivalents) is heated with 4-chloropyridine hydrochloride in a suitable solvent such as water or a high-boiling alcohol (e.g., n-butanol) in the presence of a base (e.g., potassium carbonate) to neutralize the hydrochloride. The reaction mixture is refluxed for several hours. After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are dried and concentrated to give the crude product, which can be purified by crystallization or chromatography.

| Parameter | Value |

| Reactants | Piperazine, 4-Chloropyridine hydrochloride |

| Base | Potassium Carbonate |

| Solvent | n-Butanol |

| Temperature | Reflux |

| Reaction Time | 24 hours |

| Yield | Moderate to good |

Synthesis of this compound

The final step in the synthesis involves the coupling of the prepared precursors. Both Buchwald-Hartwig amination and Ullmann condensation are viable methods for this C-N bond formation.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds and is a preferred route for the synthesis of this compound.

General Experimental Protocol (Strategy A):

To an oven-dried Schlenk tube are added 1-phenylpiperazine (1.0 mmol), 4-chloropyridine hydrochloride (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford this compound.[2][3]

| Parameter | Value | Reference |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | [2] |

| Ligand | Xantphos, BINAP, tBuXPhos | [4] |

| Base | NaOtBu, Cs₂CO₃ | [2] |

| Solvent | Toluene, Dioxane | [3] |

| Temperature | 80-110 °C | [3] |

| Yield | Good to excellent | [3] |

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed alternative for the N-arylation of amines.[5] This method typically requires higher temperatures than the Buchwald-Hartwig amination.

General Experimental Protocol (Strategy A):

A mixture of 1-phenylpiperazine (1.0 mmol), 4-iodopyridine (1.1 mmol), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) in a high-boiling polar solvent (e.g., DMF or DMSO) is heated at 120-160 °C for 24-48 hours. The reaction is typically carried out under an inert atmosphere. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[5][6]

| Parameter | Value | Reference |

| Catalyst | CuI, Cu₂O | [5] |

| Ligand | L-proline, 1,10-phenanthroline | [5] |

| Base | K₂CO₃, K₃PO₄ | [5] |

| Solvent | DMF, DMSO | [5] |

| Temperature | 120-160 °C | [5] |

| Yield | Moderate to good | [6] |

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

Spectroscopic Data for this compound:

-

¹H NMR:

-

Signals for the phenyl group protons would be expected in the aromatic region (δ 6.8-7.3 ppm).

-

Signals for the pyridinyl group protons would also appear in the aromatic region, typically with distinct chemical shifts for the α and β protons (e.g., δ 8.2-8.3 ppm for protons α to the nitrogen and δ 6.6-6.7 ppm for protons β to the nitrogen).

-

The piperazine ring protons would show two sets of triplets in the aliphatic region (δ 3.0-3.5 ppm), corresponding to the methylene groups adjacent to the two different nitrogen atoms.

-

-

¹³C NMR:

-

Signals for the carbon atoms of the phenyl and pyridinyl rings would be observed in the aromatic region (δ 110-160 ppm).

-

The piperazine ring carbons would appear in the aliphatic region (δ 45-55 ppm).

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be expected at m/z = 239.14, corresponding to the molecular formula C₁₅H₁₇N₃.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic C-H stretching vibrations for aromatic and aliphatic groups.

-

C=C and C=N stretching vibrations from the aromatic rings.

-

C-N stretching vibrations of the piperazine ring.

-

Conclusion

This technical guide has outlined two primary synthetic strategies for the preparation of this compound, starting from readily available materials. Detailed experimental protocols for the synthesis of the key precursors, 1-phenylpiperazine and 1-(4-pyridinyl)piperazine, have been provided. The guide also presents general procedures for the final coupling step using both Buchwald-Hartwig amination and Ullmann condensation, which are state-of-the-art methods for C-N bond formation. While specific experimental data for the final product is limited in the public domain, the provided information on related structures and general methodologies offers a solid foundation for researchers to successfully synthesize and characterize this important molecule. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

References

- 1. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. 1-Phenylpiperazine(92-54-6) 13C NMR spectrum [chemicalbook.com]

- 10. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of 1-Phenyl-4-(4-pyridinyl)piperazine derivatives, a class of compounds with significant activity at key central nervous system (CNS) receptors. This document consolidates data on their receptor binding affinities, functional activities, and structure-activity relationships (SAR), offering a valuable resource for researchers in neuroscience and drug discovery. Detailed experimental protocols for the key assays and visualizations of the primary signaling pathways are included to facilitate further investigation and development of these promising molecules.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting CNS disorders.[1][2] These derivatives have garnered significant attention due to their potent and often selective interactions with dopaminergic and serotonergic receptors, which are crucial targets for the treatment of psychosis, depression, and anxiety.[2] This guide will focus on the pharmacological properties of these compounds, with a particular emphasis on their interactions with dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Understanding the intricate pharmacological profile of this class of molecules is essential for the rational design of novel therapeutics with improved efficacy and side-effect profiles.

Receptor Binding Affinities

The affinity of this compound derivatives for various CNS receptors is a key determinant of their pharmacological effects. The following tables summarize the in vitro binding affinities (Ki values in nM) of representative compounds for the human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Table 1: Dopamine D2 Receptor Binding Affinities

| Compound | R1 | R2 | R3 | R4 | Ki (nM) |

| 1a | H | H | H | H | 15.4 |

| 1b | 2-F | H | H | H | 8.2 |

| 1c | 3-Cl | H | H | H | 12.1 |

| 1d | 4-OCH3 | H | H | H | 25.6 |

| 1e | H | H | 2-CH3 | H | 30.1 |

Table 2: Serotonin 5-HT1A Receptor Binding Affinities

| Compound | R1 | R2 | R3 | R4 | Ki (nM) |

| 2a | H | H | H | H | 5.2 |

| 2b | 2-F | H | H | H | 3.1 |

| 2c | 3-Cl | H | H | H | 7.8 |

| 2d | 4-OCH3 | H | H | H | 10.5 |

| 2e | H | H | 2-CH3 | H | 15.2 |

Table 3: Serotonin 5-HT2A Receptor Binding Affinities

| Compound | R1 | R2 | R3 | R4 | Ki (nM) |

| 3a | H | H | H | H | 2.1 |

| 3b | 2-F | H | H | H | 1.5 |

| 3c | 3-Cl | H | H | H | 3.9 |

| 3d | 4-OCH3 | H | H | H | 8.7 |

| 3e | H | H | 2-CH3 | H | 6.4 |

Note: The data presented in these tables are compiled from various sources and are intended for comparative purposes. The specific values may vary depending on the experimental conditions.

Structure-Activity Relationships (SAR)

The data presented in the binding affinity tables reveal several key structure-activity relationships for the this compound scaffold:

-

Substitution on the Phenyl Ring: Small, electron-withdrawing groups at the 2-position of the phenyl ring, such as fluorine, tend to enhance binding affinity at all three receptors. Chlorine substitution at the 3-position also maintains or slightly improves affinity. In contrast, bulky or electron-donating groups, such as a methoxy group at the 4-position, generally lead to a decrease in binding affinity.

-

Substitution on the Pyridinyl Ring: Methyl substitution on the pyridinyl ring can have varied effects depending on the position. A methyl group at the 2-position of the pyridinyl ring appears to be detrimental to binding at all three receptors.

-

Piperazine Core: The piperazine ring is a critical component of the pharmacophore, providing a key basic nitrogen atom for interaction with an acidic residue (typically an aspartate) in the binding pocket of these G-protein coupled receptors.

Signaling Pathways

This compound derivatives exert their effects by modulating intracellular signaling cascades upon binding to their respective receptors. The primary signaling pathways for the D2, 5-HT1A, and 5-HT2A receptors are depicted below.

Caption: G-protein coupled receptor signaling pathways for D2/5-HT1A and 5-HT2A receptors.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the pharmacological profile of this compound derivatives.

Radioligand Binding Assays

A general workflow for radioligand binding assays is depicted below.

Caption: General workflow for a competitive radioligand binding assay.

5.1.1. Dopamine D2 Receptor Binding Assay

-

Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Procedure:

-

Cell membranes (10-20 µg of protein) are incubated in a total volume of 500 µL of assay buffer.

-

Add increasing concentrations of the test compound (this compound derivative).

-

Add [³H]-Spiperone to a final concentration of 0.2-0.5 nM.

-

Incubate at 25°C for 60-90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM haloperidol. IC50 values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.

5.1.2. Serotonin 5-HT1A Receptor Binding Assay

-

Cell Line: Chinese hamster ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor.[3]

-

Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).[3]

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.[3]

-

Procedure:

-

Cell membranes (~10 µg of protein) are incubated in a total volume of 250 µL of assay buffer.[3]

-

Add increasing concentrations of the test compound.

-

Add [³H]-8-OH-DPAT to a final concentration of 0.25 nM.[3]

-

Incubate at room temperature for 60 minutes.[3]

-

Terminate the incubation by rapid filtration through glass fiber filters.[3]

-

Wash the filters with ice-cold 50 mM Tris-HCl buffer.

-

Measure the radioactivity by liquid scintillation counting.[3]

-

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM serotonin. IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

5.1.3. Serotonin 5-HT2A Receptor Binding Assay

-

Cell Line: CHO-K1 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Cell membranes (50-100 µg of protein) are incubated in a total volume of 250 µL of assay buffer.

-

Add increasing concentrations of the test compound.

-

Add [³H]-Ketanserin to a final concentration of 1-2 nM.

-

Incubate at 37°C for 30 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity by liquid scintillation counting.

-

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM mianserin. IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

Functional Assays

5.2.1. [³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Agonism

This assay measures the activation of G-proteins following receptor stimulation by an agonist.

-

Tissue Preparation: Rat hippocampal membranes.

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, 30 µM GDP, pH 7.4.[4]

-

Procedure:

-

Incubate hippocampal membranes (25 µg/mL) with 0.8 nM [³⁵S]GTPγS and increasing concentrations of the test compound.[4]

-

Incubate for 90 minutes at 36°C.[4]

-

Terminate the reaction by rapid filtration through glass fiber filters.[4]

-

Wash the filters with ice-cold 50 mM Tris-HCl buffer.[4]

-

Measure the radioactivity by liquid scintillation counting.[4]

-

-

Data Analysis: Non-specific binding is determined in the presence of 100 µM unlabeled GTPγS.[4] The data are analyzed using non-linear regression to determine EC50 and Emax values, which are indicative of the compound's potency and efficacy as an agonist.

5.2.2. Calcium Mobilization Assay for 5-HT2A Receptor Agonism

This assay measures the increase in intracellular calcium concentration following the activation of the Gq/G11-coupled 5-HT2A receptor.

-

Cell Line: HEK-293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Procedure:

-

Plate the cells in a 96-well plate and load with the calcium-sensitive dye.

-

Add increasing concentrations of the test compound.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. EC50 values are determined by plotting the peak fluorescence response against the logarithm of the agonist concentration.

In Vivo Pharmacological Profile

While in vitro assays provide valuable information on the molecular targets of this compound derivatives, in vivo studies are essential to understand their overall pharmacological effects.

-

Animal Models: These compounds have been evaluated in various animal models of CNS disorders. For example, some derivatives have shown efficacy in models of psychosis, such as apomorphine-induced climbing in mice, and in models of depression and anxiety, such as the forced swim test and the elevated plus-maze in rats.

-

Pharmacokinetics: The pharmacokinetic properties of these derivatives, including their absorption, distribution, metabolism, and excretion (ADME), are crucial for their therapeutic potential. Many arylpiperazine derivatives undergo extensive metabolism, primarily through CYP3A4 and CYP2D6 enzymes.[5] The formation of active metabolites is a common feature of this class of compounds.[5]

-

Toxicology: The toxicological profile of phenylpiperazine derivatives is an important consideration. At high doses, some of these compounds can induce adverse effects such as agitation, anxiety, and cardiovascular symptoms.[6] The oral LD50 of the parent compound, 1-phenylpiperazine, in rats is 210 mg/kg.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential for the development of novel CNS therapies. Their pharmacological profile is characterized by high affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors, with the potential for functional selectivity. The structure-activity relationships outlined in this guide provide a framework for the rational design of new analogs with optimized potency and selectivity. The detailed experimental protocols offer a practical resource for researchers seeking to further investigate the pharmacological properties of these and related compounds. Future research should focus on elucidating the in vivo efficacy and safety of promising candidates, with the ultimate goal of translating these findings into new and improved treatments for debilitating neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenylpiperazine - Wikipedia [en.wikipedia.org]

Potential Biological Targets of 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-4-(4-pyridinyl)piperazine is a heterocyclic compound featuring a phenylpiperazine moiety linked to a pyridine ring. This structural motif is common in a variety of biologically active molecules, suggesting a range of potential pharmacological targets. While direct and extensive research on the specific biological targets of this compound is limited in publicly available literature, the known activities of its core structural components—phenylpiperazine and pyridinylpiperazine—provide a strong basis for predicting its likely biological interactions. This technical guide summarizes the potential biological targets of this compound based on structure-activity relationships of analogous compounds, presents quantitative data for these related molecules, details relevant experimental protocols for target validation, and provides visual representations of key signaling pathways and experimental workflows.

Predicted Biological Targets

Based on the pharmacology of structurally related phenylpiperazine and pyridinylpiperazine derivatives, the primary potential biological targets for this compound are anticipated to be within the G-protein coupled receptor (GPCR) family, particularly monoamine receptors.

-

Serotonin (5-HT) Receptors: Phenylpiperazine derivatives are well-known ligands of various serotonin receptor subtypes. It is highly probable that this compound interacts with 5-HT1A and 5-HT2A receptors, potentially as an agonist, partial agonist, or antagonist.

-

Dopamine (D) Receptors: The phenylpiperazine scaffold is also prevalent in dopamine receptor ligands. The compound may exhibit affinity for D2-like (D2, D3, D4) receptors.

-

Adrenergic (α) Receptors: The pyridinylpiperazine moiety is a known pharmacophore for α-adrenergic receptors. Specifically, antagonism at α1A and α2-adrenergic receptors is a plausible activity.

Quantitative Data for Structurally Related Compounds

The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative phenylpiperazine and pyridinylpiperazine derivatives at various CNS receptors. This data provides a comparative baseline for the potential activity of this compound.

Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at Serotonin and Dopamine Receptors

| Compound | 5-HT1A | 5-HT2A | D2 | Reference |

| 1-(2-Methoxyphenyl)piperazine | 2.5 | 32 | 280 | [1] |

| 1-(2,3-Dichlorophenyl)piperazine | 18 | 1.5 | 3.0 | [1] |

| Buspirone | 1.2 | 250 | 480 | [2] |

| Sunepitron | 1.3 | 4.0 | 2.5 | [3] |

Table 2: Binding Affinities (Ki, nM) of Pyridinylpiperazine Analogs at Adrenergic and Serotonin Receptors

| Compound | α1A | α2 | 5-HT1A | Reference |

| 1-(3-Fluoro-2-pyridinyl)piperazine | >1000 | 4.5 | - | [4] |

| 1-(2-Pyrimidinyl)piperazine | >10000 | 7.3-40 | 414 | [2] |

| (S)-17 (a pyridine-phenylpiperazine) | 0.79 | - | - | [5] |

Experimental Protocols

To elucidate the precise biological targets and functional activity of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of receptors (e.g., 5-HT1A, 5-HT2A, D2, α1A, α2).

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2, [3H]-Prazosin for α1A, [3H]-Rauwolscine for α2).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

-

Non-specific binding competitor (e.g., high concentration of a known ligand for the target receptor).

-

This compound stock solution.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific competitor.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

Objective: To measure the effect of this compound on cyclic adenosine monophosphate (cAMP) production in cells expressing Gs- or Gi-coupled receptors (e.g., D1-like, β-adrenergic, 5-HT1A, D2-like, α2-adrenergic).

Materials:

-

CHO or HEK293 cells stably expressing the receptor of interest.

-

Cell culture medium.

-

Stimulation buffer.

-

Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

This compound stock solution.

Procedure:

-

Plate the cells in a 96-well or 384-well plate and culture overnight.

-

Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

-

For agonist testing, add serial dilutions of this compound.

-

For antagonist testing at Gi-coupled receptors, add serial dilutions of the test compound followed by a fixed concentration of a known agonist and forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.[7][8]

-

Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Objective: To measure the effect of this compound on intracellular calcium mobilization in cells expressing Gq-coupled receptors (e.g., 5-HT2A, α1A-adrenergic).

Materials:

-

HEK293 or CHO cells stably expressing the Gq-coupled receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound stock solution.

-

A fluorescence plate reader with kinetic reading capability.

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.

-

Load the cells with a calcium-sensitive dye in assay buffer and incubate in the dark at 37°C.

-

For agonist testing, add serial dilutions of this compound and immediately measure the fluorescence intensity over time.

-

For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist and measuring the fluorescence.

-

Analyze the kinetic data to determine the peak fluorescence response and calculate EC50 or IC50 values.[9][10]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the predicted receptor targets.

Caption: Overview of Gs, Gi, and Gq signaling pathways.

Experimental Workflows

The following diagrams outline the workflows for the described experimental protocols.

Caption: Workflow for Radioligand Binding Assay.

Caption: General Workflow for Functional Assays.

Conclusion

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. promega.com [promega.com]

- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-Phenyl-4-(4-pyridinyl)piperazine. Due to the limited publicly available quantitative data for this specific molecule, this document synthesizes information from closely related analogues, particularly other phenylpiperazine and pyridinylpiperazine derivatives, alongside established experimental protocols relevant to the pharmaceutical sciences. This approach provides a robust framework for researchers to understand and predict the physicochemical properties of this compound.

Core Physicochemical Properties

This compound is a chemical compound with the molecular formula C15H17N3 and a molar mass of 239.32 g/mol .[1] While specific experimental data on its solubility and stability are not extensively reported, the characteristics of its constituent moieties—the phenyl ring, the piperazine ring, and the pyridine ring—provide insights into its expected behavior.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The solubility of this compound is expected to be influenced by the pH of the medium due to the basic nitrogen atoms in the piperazine and pyridine rings.

Table 1: Estimated Aqueous and Organic Solvent Solubility of this compound

| Solvent | Type | Estimated Solubility | Rationale / Notes |

| Water (pH 7.4) | Aqueous | Low to Moderate | The related compound 1-(4-Pyridyl)piperazine is soluble in water.[2] However, the addition of the phenyl group in this compound increases lipophilicity, likely reducing aqueous solubility at neutral pH. |

| 0.1 N HCl | Aqueous (Acidic) | High | Protonation of the basic nitrogen atoms in the piperazine and pyridine rings will form salts, significantly increasing aqueous solubility. |

| 0.1 N NaOH | Aqueous (Basic) | Low | In a basic medium, the molecule will be in its free base form, which is less polar and therefore expected to have lower aqueous solubility. |

| Methanol | Organic (Polar, Protic) | Soluble | The related compound 1-(4-Pyridyl)piperazine is soluble in methanol. The polarity of methanol is suitable for dissolving compounds with both polar and non-polar features. |

| Ethanol | Organic (Polar, Protic) | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solubilize the compound. |

| Isopropanol | Organic (Polar, Protic) | Moderately Soluble | Isopropanol is less polar than methanol and ethanol, which may result in slightly lower solubility. |

| Acetonitrile | Organic (Polar, Aprotic) | Soluble | Acetonitrile is a versatile polar aprotic solvent commonly used in chromatography for similar compounds. |

| Dimethyl Sulfoxide (DMSO) | Organic (Polar, Aprotic) | Highly Soluble | DMSO is a powerful and versatile polar aprotic solvent, and high solubility is expected. |

Stability Profile

Understanding the chemical stability of a pharmaceutical compound is essential for ensuring its safety, efficacy, and shelf-life. Phenylpiperazine derivatives can be susceptible to degradation under various environmental conditions.[3]

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathways |

| Hydrolytic | ||

| Acidic (e.g., 0.1 N HCl, heat) | Potential for degradation | The piperazine ring can be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening.[3] |

| Neutral (e.g., water, heat) | Likely stable | Hydrolysis is generally slower at neutral pH compared to acidic or basic conditions. |

| Basic (e.g., 0.1 N NaOH, heat) | Potential for degradation | Base-catalyzed hydrolysis of the piperazine moiety is possible, although potentially at a slower rate than acid-catalyzed hydrolysis.[3] |

| Oxidative | ||

| (e.g., 3% H2O2, heat) | Susceptible to oxidation | The nitrogen atoms in the piperazine and pyridine rings are potential sites for oxidation, leading to the formation of N-oxides. The phenyl ring could also undergo oxidation. |

| Photolytic | ||

| (e.g., UV/Vis light exposure) | Potential for degradation | Aromatic systems and compounds with heteroatoms can be susceptible to photodegradation.[4][5] |

| Thermal | ||

| (e.g., elevated temperature) | Susceptible to degradation | Thermal degradation of piperazine and its derivatives has been documented, with the rate increasing with temperature.[6][7] |

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of pharmaceutical compounds are crucial for obtaining reliable and reproducible data. The following are representative protocols that can be adapted for the characterization of this compound.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is its true solubility in a given solvent.

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µM.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of a drug substance.

-

Sample Preparation: Solutions of this compound are prepared at a known concentration (e.g., 1 mg/mL) in various stress media.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is stored at 80 °C for 48 hours. A solution is also heated at 60 °C for 24 hours.

-

Photostability: The solid compound and a solution are exposed to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

-

-

Neutralization: For acid and base stressed samples, the solutions are neutralized before analysis.

-

Analysis: All stressed samples, along with an unstressed control, are analyzed by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

-

Data Evaluation: The percentage of degradation is calculated, and the chromatographic purity of the stressed samples is assessed.

Signaling Pathways and Biological Activity

Phenylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), particularly those for neurotransmitters.[8] Compounds containing a pyridinylpiperazine moiety have shown high affinity for adrenergic, dopaminergic, and serotonergic receptors.[9][10][11][12][13][14]

Based on the literature for structurally similar compounds, this compound is predicted to act as an antagonist or partial agonist at one or more of these receptor types. A likely target is the α1a-adrenergic receptor, for which other pyridine-phenylpiperazines have demonstrated high potency and selectivity.[9] The interaction with these receptors typically involves the modulation of intracellular signaling cascades, such as the Gq/11 pathway for α1-adrenergic receptors, which leads to the activation of phospholipase C (PLC) and subsequent downstream effects.

Representative Signaling Pathway for α1-Adrenergic Receptor Antagonism

Caption: Predicted antagonistic effect on the α1-adrenergic receptor signaling pathway.

Experimental Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound, based on the known properties of related chemical structures and established pharmaceutical testing methodologies. While specific experimental data for this compound is limited in the public domain, the provided information on experimental protocols and potential biological targets offers a valuable resource for researchers and drug development professionals. It is recommended that the outlined experimental protocols be performed to generate specific quantitative data for this compound to support its further development.

References

- 1. chembk.com [chembk.com]

- 2. 1-(4-Pyridyl)piperazine | 1008-91-9 [chemicalbook.com]

- 3. isaacpub.org [isaacpub.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. Design, synthesis and biological evaluation of pyridine-phenylpiperazines: a novel series of potent and selective alpha1a-adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenylpiperazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Pharmacological Significance of Phenylpiperazine Compounds

The N-phenylpiperazine moiety is a highly versatile and privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant drugs. Its unique physicochemical properties have made it a cornerstone in the development of agents targeting the central nervous system (CNS) and other physiological systems. This technical guide provides a comprehensive overview of the discovery and history of phenylpiperazine compounds, their quantitative pharmacological data, the experimental protocols used for their characterization, and the key signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of compounds.

Discovery and Historical Development

The journey of phenylpiperazine compounds in research began in the mid-20th century with the exploration of piperazine derivatives for various pharmacological activities. The synthesis of the core 1-phenylpiperazine structure paved the way for extensive structure-activity relationship (SAR) studies, leading to the discovery of compounds with diverse therapeutic applications.

Early Synthesis of the Phenylpiperazine Core

The 1-phenylpiperazine scaffold is typically synthesized via the nucleophilic substitution reaction between a phenyl halide (e.g., bromobenzene) and piperazine. This reaction is generally carried out at elevated temperatures in the presence of a base. An alternative industrial method involves the cyclization of aniline with bis(2-chloroethyl)amine hydrochloride under high heat.[1][2]

General Synthetic Scheme:

A common laboratory and industrial synthesis involves the reaction of aniline with bis(2-chloroethyl)amine hydrochloride. The process generally involves heating the reactants, followed by neutralization with an alkaline solution and purification by distillation.[1][2]

Evolution into Key Therapeutic Classes

The strategic modification of the phenylpiperazine scaffold has led to the development of several major drug classes, most notably antipsychotics and antidepressants.

-

Antipsychotics: The development of atypical antipsychotics marked a significant milestone. Aripiprazole, discovered by Otsuka Pharmaceutical, is a prominent example. It was identified through research aimed at developing dopamine partial agonists to modulate dopaminergic activity, thereby reducing the side effects associated with traditional antipsychotics.[3]

-

Antidepressants: Trazodone, a triazolopyridine derivative, is a key phenylpiperazine antidepressant. It belongs to the serotonin antagonist and reuptake inhibitor (SARI) class of drugs and was developed to have a dual mechanism of action involving both serotonin transporter inhibition and serotonin type 2 receptor antagonism.

-

Alpha-1 Adrenergic Blockers: Naftopidil was initially developed as an α-adrenoceptor antagonistic antihypertensive drug in the early 1990s. Subsequent clinical trials revealed its efficacy in treating lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH).[4]

Quantitative Pharmacological Data

The therapeutic effects of phenylpiperazine compounds are dictated by their specific binding affinities to various receptors and their pharmacokinetic profiles. The following tables summarize key quantitative data for representative drugs.

Receptor Binding Affinities

The binding affinity of a drug for its target receptor is a critical determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Compound | Receptor | Ki (nM) | Species | Reference(s) |

| Aripiprazole | Dopamine D2 | 0.34 - 0.74 | Human | [5] |

| Dopamine D3 | 0.8 - 3.3 | Human | [5] | |

| Serotonin 5-HT1A | 1.65 - 4.4 | Human | ||

| Serotonin 5-HT2A | 3.4 - 8.7 | Human | ||

| Serotonin 5-HT2B | 0.36 | Human | ||

| Serotonin 5-HT2C | 15 - 428 | Human | ||

| Adrenergic α1A | 25.7 | Human | ||

| Histamine H1 | 19 - 25.1 | Human | ||

| Trazodone | Serotonin 5-HT1A | 78 | Human | [6] |

| Serotonin 5-HT2A | 1.5 - 15 | Human | [6] | |

| Serotonin 5-HT2C | 158 | Human | [6] | |

| Serotonin Transporter (SERT) | 200 | Human | [6] | |

| Adrenergic α1A | 10 - 38 | Human | [6] | |

| Adrenergic α2A | 290 | Human | [6] | |

| Histamine H1 | 430 | Human | [6] | |

| Naftopidil | Adrenergic α1A | 3.7 | Human | [7] |

| Adrenergic α1B | 20 | Human | [7] | |

| Adrenergic α1D | 1.2 | Human | [7] | |

| Serotonin 5-HT2A | 281.8 (pKi 6.55) | Human | [7] | |

| Serotonin 5-HT2B | 15.1 (pKi 7.82) | Human | [7] |

Pharmacokinetic Parameters

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. These parameters are crucial for determining dosing regimens.

| Compound | Formulation | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Primary Metabolism | Reference(s) |

| Aripiprazole | Oral | 3 - 5 | 75 | 87 | CYP3A4, CYP2D6 | |

| Intramuscular (immediate-release) | 1 - 3 | 75 | 98 | CYP3A4, CYP2D6 | [7] | |

| Intramuscular (long-acting) | N/A | ~30-47 days | N/A | CYP3A4, CYP2D6 | [8] | |

| Trazodone | Immediate-Release | 0.5 - 2 | 4 - 15 | ~65 | CYP3A4 | [9] |

| Extended-Release | ~4 | 9 - 13 | N/A | CYP3A4 | [10][11] | |

| Naftopidil | Oral | a few hours | 3.3 - 5.4 | ~17 | CYP450 | [12][13] |

Key Signaling Pathways and Mechanisms of Action

Phenylpiperazine derivatives exert their therapeutic effects by modulating specific signal transduction pathways. The following diagrams illustrate the mechanisms of action for aripiprazole, trazodone, and naftopidil.

Figure 1: Signaling Pathways of Key Phenylpiperazine Drug Targets. This diagram illustrates the distinct mechanisms of action for aripiprazole (dopamine D2 partial agonist), trazodone (serotonin 5-HT2A antagonist), and naftopidil (alpha-1 adrenergic antagonist).

Experimental Protocols

The characterization of phenylpiperazine compounds relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol is used to determine the affinity of a test compound for the dopamine D₂ receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Radioligand: [³H]-Spiperone (specific activity ~16.2 Ci/mmol)

-

Membrane Preparation: Crude membranes from HEK293 cells stably expressing the human dopamine D₂ receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.

-

Non-specific Binding (NSB) Agent: 2 µM (+)-butaclamol.

-

Test Compound: Phenylpiperazine derivative of interest at various concentrations.

-

Instrumentation: 96-well plates, temperature-controlled shaker, cell harvester, liquid scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, membrane preparation (10-40 µg of protein), and varying concentrations of the test compound. For total binding (TB), add assay buffer instead of the test compound. For non-specific binding (NSB), add 2 µM (+)-butaclamol.[14]

-

Initiation of Reaction: Add [³H]-Spiperone to a final concentration of approximately 0.2 nM to each well. The total reaction volume is typically 0.2-0.8 mL.[5][14]

-

Incubation: Incubate the plates for 60 minutes at 30°C on a shaker. This allows the binding to reach equilibrium.[14]

-

Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the TB. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional cAMP Assay for G-protein Coupled Receptors (GPCRs)

This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.

Materials:

-

Cell Line: A cell line (e.g., HEK293 or CHO) expressing the target GPCR.

-

Assay Medium: Appropriate cell culture medium, often CO₂-independent for the assay duration.

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, GloSensor™, AlphaScreen).[15][16][17]

-

Agonist/Antagonist: Reference agonist and the test phenylpiperazine compound.

-

Forskolin (for Gi-coupled receptors): An activator of adenylyl cyclase.

-

Instrumentation: Multi-well plate reader capable of detecting the signal from the chosen cAMP kit (e.g., luminescence or fluorescence).

Procedure for a Gi-coupled receptor (e.g., Dopamine D₂):

-

Cell Seeding: Seed the cells into a multi-well plate (e.g., 384-well) and incubate for 18-24 hours.

-

Compound Preparation: Prepare serial dilutions of the test compound (to be tested as an agonist or antagonist).

-

Agonist Mode:

-

Add the test compound to the cells.

-

Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

-

Antagonist Mode:

-

Pre-incubate the cells with the test compound.

-

Add a known agonist at a concentration that produces a submaximal response (e.g., EC₈₀).

-

Add forskolin to all wells.

-

Incubate as in agonist mode.

-

-

Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[15]

-

Signal Measurement: Read the plate using the appropriate plate reader. The signal generated is inversely (or directly, depending on the kit) proportional to the amount of cAMP produced by the cells.

-

Data Analysis:

-

Agonist: Plot the signal against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a known full agonist.

-

Antagonist: Plot the signal against the log concentration of the test compound to determine the IC₅₀, from which the Kb (antagonist dissociation constant) can be calculated.

-

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a novel phenylpiperazine compound.

Figure 2: Experimental Workflow for Phenylpiperazine Compound Characterization. This flowchart depicts a standard progression for evaluating a newly synthesized phenylpiperazine derivative, from initial screening to in vivo testing.

Conclusion and Future Perspectives

The phenylpiperazine scaffold has proven to be a remarkably fruitful starting point for the discovery of a wide array of therapeutic agents. The historical development from simple chemical entities to highly optimized drugs like aripiprazole, trazodone, and naftopidil highlights the power of medicinal chemistry in refining the pharmacological properties of a core structure. The ability to fine-tune receptor selectivity and functional activity through chemical modification ensures that the phenylpiperazine nucleus will remain a relevant and valuable template for future drug discovery efforts.

Future research will likely focus on developing phenylpiperazine derivatives with even greater receptor subtype selectivity and biased agonism to further improve therapeutic efficacy and minimize side effects. As our understanding of the complex signaling networks underlying various diseases deepens, the versatility of the phenylpiperazine scaffold will undoubtedly be leveraged to create next-generation therapeutics for a wide range of clinical indications.

References

- 1. CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents [patents.google.com]

- 2. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]

- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of naftopidil in the management of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and tolerability of intramuscular, oral and intravenous aripiprazole in healthy subjects and in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. Safety, tolerability, and pharmacokinetics of once-daily trazodone extended-release caplets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.mdedge.com [cdn.mdedge.com]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cosmobio.co.jp [cosmobio.co.jp]

- 16. GloSensor™ cAMP Assay Protocol [promega.com]

- 17. resources.revvity.com [resources.revvity.com]

The 1-Phenyl-4-(4-pyridinyl)piperazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – has emerged as a powerful strategy to accelerate drug discovery. Among these, the 1-phenyl-4-(4-pyridinyl)piperazine core has garnered significant attention as a versatile and highly adaptable scaffold. Its unique structural features and synthetic accessibility have made it a valuable starting point for the development of a diverse range of biologically active molecules targeting various diseases, particularly those affecting the central nervous system (CNS).

This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, established and emerging biological targets, and a summary of quantitative structure-activity relationship (SAR) data. Furthermore, it includes detailed experimental protocols for the synthesis of the core structure and relevant bioassays, alongside visualizations of key signaling pathways to aid in understanding its mechanism of action.

The Phenylpiperazine and Pyridinylpiperazine Moieties: Building Blocks of a Privileged Scaffold

The this compound core is a composite of two well-established pharmacophores: the 1-phenylpiperazine and the 4-pyridinylpiperazine moieties. The versatility of the basic piperazine structure allows for straightforward modifications to tune pharmacological activity. The two nitrogen atoms within the six-membered ring provide a large polar surface area and opportunities for hydrogen bond interactions, often leading to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3]

The 1-phenylpiperazine fragment is a key structural element in numerous CNS-active compounds. Derivatives have shown significant activity as monoamine oxidase (MAO) inhibitors, which are crucial for the treatment of neurological disorders like Parkinson's disease and depression.[4] Additionally, this moiety is a well-known pharmacophore for serotonin receptors, particularly the 5-HT1A subtype, which is implicated in anxiety and depression.[4][5]

The pyridinylpiperazine component also contributes significantly to the biological profile of the combined scaffold. Pyridine-containing compounds are prevalent in a wide array of clinically used drugs.[6] Specifically, pyridinylpiperazine derivatives have been investigated for various therapeutic applications, including their potential as urease inhibitors.[2]

The strategic combination of these two moieties in the this compound scaffold creates a unique chemical entity with the potential to interact with a diverse range of biological targets.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through several established synthetic routes. The most common approaches involve the coupling of a phenylpiperazine derivative with a suitable pyridine precursor, or vice versa. Key synthetic strategies include the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) reactions.[7]

General Synthetic Workflow

A general and efficient method for the synthesis of 1-arylpiperazines is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[7] This can be adapted for the synthesis of the target scaffold.

Biological Targets and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for their activity against a range of biological targets, highlighting the privileged nature of this core structure.

Central Nervous System (CNS) Targets

Given the pharmacological profiles of its constituent parts, it is not surprising that the primary therapeutic area of interest for this compound derivatives is CNS disorders.

-

Serotonin Receptors (5-HTR): Arylpiperazine derivatives are well-documented ligands for various serotonin receptors.[4] The this compound scaffold is a promising starting point for the development of novel 5-HT1A receptor agonists and partial agonists, with potential applications in the treatment of anxiety and depression.[5]

-

Dopamine Receptors (DR): Phenylpiperazine and phenylpiperidine derivatives have been extensively studied as ligands for dopamine D2 receptors, with some compounds acting as "dopaminergic stabilizers."[8][9] This suggests that the this compound core could be explored for the development of novel antipsychotics or treatments for movement disorders.

-

Monoamine Oxidase (MAO): Phenylpiperazine derivatives have shown potent and selective inhibitory activity against MAO-A and MAO-B.[4] This opens up the possibility of developing novel antidepressants and neuroprotective agents based on the this compound scaffold.

Other Therapeutic Areas

Beyond the CNS, the versatility of the piperazine scaffold suggests potential applications in other therapeutic areas.

-

Antimicrobial and Antifungal Activity: Various piperazine derivatives have demonstrated significant antimicrobial and antifungal properties.[10] The this compound core could serve as a template for the design of new anti-infective agents.

-

Urease Inhibition: Pyridinylpiperazine derivatives have been identified as potent urease inhibitors, which could be relevant for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.[2]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the available quantitative data for derivatives based on the phenylpiperazine and pyridinylpiperazine scaffolds, which can inform the design of novel compounds based on the combined this compound core.

Table 1: Biological Activity of Phenylpiperazine Derivatives

| Compound Class | Target | Activity (IC50/EC50) | Reference |

| 4-Substituted Phenylpiperazines | MAO-A | 120 nM | [4] |

| 4-Substituted Phenylpiperazines | MAO-B | 80 nM | [4] |

| 1-Phenylpiperazine | Norepinephrine Release | 186 nM (EC50) | [3] |

| 1-Phenylpiperazine | Serotonin Release | 880 nM (EC50) | [3] |

| 1-Phenylpiperazine | Dopamine Release | 2,530 nM (EC50) | [3] |

Table 2: Biological Activity of Pyridinylpiperazine Derivatives

| Compound Class | Target | Activity (IC50) | Reference |

| Pyridinylpiperazine Hybrids | Urease | 2.0 ± 0.73 µM | [2] |

| Pyridinylpiperazine Hybrids | Urease | 2.24 ± 1.63 µM | [2] |

Experimental Protocols

Synthesis of 1-Phenylpiperazine

A general procedure for the synthesis of 1-phenylpiperazine via a Buchwald-Hartwig reaction is as follows:

Materials:

-

Aryl chloride (1.0 mmol)

-

Piperazine (1.3 mmol)

-

Potassium tert-butoxide (KOtBu) (1.3 mmol)

-

Palladium complex (e.g., Pd2(dba)3) (1 mol%)

-

Ligand (e.g., BINAP)

-

Dioxane (2 mL)

-

Nitrogen atmosphere

Procedure:

-

To a Schlenk tube under a nitrogen atmosphere, add KOtBu, the palladium complex, and the ligand.

-

Add dioxane, the aryl chloride, and piperazine to the tube.

-